molecular formula C17H17ClFN3O2S B7757936 N'-[(E)-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene]-N-methylcarbamohydrazonothioic acid

N'-[(E)-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene]-N-methylcarbamohydrazonothioic acid

Cat. No.: B7757936
M. Wt: 381.9 g/mol
InChI Key: RWNJXLTZGIMGRB-ZVBGSRNCSA-N
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Description

N’-[(E)-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene]-N-methylcarbamohydrazonothioic acid is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene]-N-methylcarbamohydrazonothioic acid typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the 2-chloro-6-fluorobenzyl ether, followed by its reaction with 3-methoxyphenyl hydrazine under specific conditions to form the desired product. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced analytical techniques ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene]-N-methylcarbamohydrazonothioic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products with high efficiency and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

N’-[(E)-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene]-N-methylcarbamohydrazonothioic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene]-N-methylcarbamohydrazonothioic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluoro-3-(2’-chlorobenzyloxy)phenylboronic acid
  • 2,6-Difluoro-3-(2’-fluorobenzyloxy)phenylboronic acid

Uniqueness

N’-[(E)-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene]-N-methylcarbamohydrazonothioic acid is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for various applications that similar compounds may not be able to achieve .

Properties

IUPAC Name

1-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O2S/c1-20-17(25)22-21-9-11-6-7-15(16(8-11)23-2)24-10-12-13(18)4-3-5-14(12)19/h3-9H,10H2,1-2H3,(H2,20,22,25)/b21-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNJXLTZGIMGRB-ZVBGSRNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NN=CC1=CC(=C(C=C1)OCC2=C(C=CC=C2Cl)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=S)N/N=C/C1=CC(=C(C=C1)OCC2=C(C=CC=C2Cl)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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